molecular formula C8H13NOS B2356070 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine CAS No. 1250358-48-5

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B2356070
CAS No.: 1250358-48-5
M. Wt: 171.26
InChI Key: GKXPBJFILDKXDU-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is a substituted ethylamine derivative featuring a methoxy group and a 3-methylthiophen-2-yl moiety attached to the central carbon of the ethanamine backbone. This structure combines aromatic heterocyclic (thiophene) and alkoxy substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-methoxy-2-(3-methylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-6-3-4-11-8(6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXPBJFILDKXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the methoxy and amine groups. One common method is the nucleophilic substitution reaction where 3-methylthiophene is treated with methoxyethylamine under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.

    Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is utilized in several research domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The thiophene ring contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural analogs and their differences from 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine:

Compound Name Structural Differences Key Properties/Applications References
This compound Reference compound: Methoxy + 3-methylthiophen-2-yl substituents. Hypothesized CNS activity (inferred from analogs).
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine Ethoxy group replaces methoxy; methyl at thiophene C5 instead of C3. Intermediate in pharmaceutical synthesis; potential solubility differences due to ethoxy.
2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride Methoxyphenyl replaces methylthiophene; hydrochloride salt form. Commercial availability; used in life science research.
2-(3-Methylthiophen-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-amine Piperazine-pyridinyl substituent replaces methoxy. Potential receptor binding (e.g., serotonin/dopamine receptors) due to piperazine moiety.
2C-B-Fly (2-[8-bromo-2,3,6,7-tetrahydrobenzodifuran-4-yl]ethan-1-amine) Brominated benzodifuranyl group replaces methylthiophene; lacks alkoxy substituent. Psychedelic phenethylamine with reported psychoactive effects.

Commercial and Research Relevance

  • Availability :
    • Hydrochloride salts (e.g., 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride) are commercially available for research, emphasizing their utility in drug discovery .
    • Custom synthesis services (e.g., Hairui Chem) provide access to ethoxy and methylthiophene variants for specialized applications .

Biological Activity

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is an organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophene derivatives with appropriate amine precursors. The specific synthetic route may vary, but it often includes steps like nucleophilic substitution and reduction reactions to achieve the desired amine structure.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of thiophene compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds targeting the c-Met signaling pathway have demonstrated significant antitumor effects in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) .
  • Inhibition of Enzymatic Activity : Similar compounds have been evaluated for their ability to inhibit enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmitter metabolism, making them important targets for neurological disorders .

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives:

  • Antitumor Efficacy : In a study evaluating a series of thiophene derivatives, one compound exhibited an IC50 value of 15 µM against MIF2 tautomerase activity, indicating significant inhibitory potential .
  • Neuroprotective Effects : Another study found that certain derivatives could cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the thiophene ring can significantly alter its potency and selectivity towards biological targets. For example, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups can increase inhibitory activity against specific enzymes .

Table: Summary of Biological Activities

Activity TypeCompoundIC50 ValueTarget
AntitumorThiophene Derivative15 µMMIF2 Tautomerase
MAO InhibitionCC10.51 µMMAO-B
AChE InhibitionCC20.69 µMAChE
NeuroprotectionVarious ThiophenesN/AROS Scavenging

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